AMG0347

Descripción

Overview of the Transient Receptor Potential (TRP) Channel Superfamily

The Transient Receptor Potential (TRP) channel superfamily comprises a diverse group of cation-permeable ion channels widely expressed across various tissues and cell types. These channels act as polymodal sensors, responding to a broad spectrum of stimuli, including temperature, mechanical force, osmotic changes, pH fluctuations, and chemical ligands . Based on sequence homology, the TRP superfamily is divided into several subfamilies, including TRPC (canonical), TRPV (vanilloid), TRPM (melastatin), TRPA (ankyrin), TRPML (mucolipin), and TRPP (polycystin) . TRPV1, also known as the capsaicin (B1668287) receptor, is a prominent member of the TRPV subfamily and was initially identified for its sensitivity to noxious heat and the pungent compound capsaicin .

TRPV1 Channel: Endogenous and Exogenous Modulators

The TRPV1 channel is activated by a variety of endogenous and exogenous modulators, highlighting its role as an integrator of diverse stimuli. Endogenous activators include noxious heat (temperatures above 43°C), low pH (protons), and various lipid metabolites such as anandamide (B1667382) and N-arachidonoyl-dopamine . Inflammatory mediators like bradykinin, serotonin, adenosine (B11128) triphosphate (ATP), and prostaglandins (B1171923) can also sensitize TRPV1, reducing the threshold for activation and contributing to inflammatory pain . For instance, 12-(S) HPETE, a metabolite of arachidonic acid, has been shown to activate TRPV1 in dorsal root ganglion (DRG) neurons .

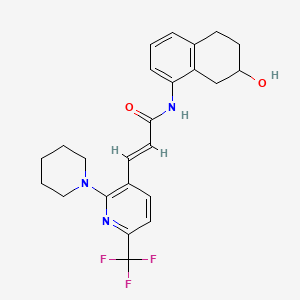

Among exogenous modulators, capsaicin, the active component of chili peppers, is a well-known TRPV1 agonist . Conversely, antagonists of TRPV1 channels block their activation. AMG0347 [(E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide] is a highly potent and selective TRPV1 antagonist . In vitro studies utilizing Chinese hamster ovary cells stably transfected with rat or human TRPV1 channels have demonstrated this compound's ability to inhibit channel activation by various stimuli in a concentration-dependent manner .

The inhibitory potencies (IC50 values) of this compound against different TRPV1 activators are summarized in the table below:

| TRPV1 Activator | IC50 for Rat TRPV1 (nM) | IC50 for Human TRPV1 (nM) | Source |

| Heat (45°C) | 0.2 | Similar potencies | |

| Protons (pH 5) | 0.8 | Similar potencies | |

| Capsaicin (500 nM) | 0.7 | Similar potencies |

This compound has been shown to be selective for TRPV1, exhibiting no blocking activity against other TRP channels such as TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8 at significantly higher concentrations (IC50 values of 10 µM) . This selectivity makes this compound a valuable tool for dissecting the specific roles of TRPV1 in physiological processes.

Physiological and Pathophysiological Roles of TRPV1 in Sensory Neurobiology

TRPV1 channels play crucial roles in several physiological and pathophysiological processes within sensory neurobiology, including pain sensation, thermoregulation, and locomotor activity.

Pain Sensation: TRPV1 is widely recognized for its involvement in the transduction of noxious stimuli, contributing to inflammatory and neuropathic pain . It is expressed in nociceptors and is a key mediator of pain signals . Research on this compound has explored its impact on pain behaviors. In studies involving incisional pain in rats, this compound was observed to increase the withdrawal latency to heat from 3 hours through 1 day after administration . Furthermore, this compound effectively prevented decreases in heat withdrawal latency and mechanical withdrawal threshold caused by capsaicin infiltration, and it blocked the increase in activity induced by intrathecal capsaicin injection, indicating its ability to decrease capsaicin-induced heat and mechanical hyperalgesia by blocking central TRPV1 receptors .

Thermoregulation: The involvement of TRPV1 in body temperature regulation has been a significant area of research. TRPV1 agonists typically cause hypothermia, while antagonists often lead to hyperthermia . This compound has been identified as the most potent TRPV1 antagonist known to cause hyperthermia in rats and mice . This hyperthermic effect is unequivocally mediated by the TRPV1 channel, as demonstrated by the absence of a hyperthermic response to this compound in TRPV1-deficient (knockout) mice .

The hyperthermia induced by this compound is primarily brought about by the activation of autonomic cold-defense effector mechanisms, specifically tail-skin vasoconstriction (reducing heat loss) and/or increased thermogenesis (increased metabolic heat production) . This effect is independent of warmth-seeking behavior . Studies suggest a peripheral site of action for this compound's hyperthermic effect, as systemic administration was as effective as intracerebroventricular or intrathecal administration . The site of this hyperthermic action is proposed to lie within the abdominal cavity, where TRPV1-positive afferents are densely innervated . Tonic activation of TRPV1 channels in the abdominal viscera by unidentified nonthermal factors is thought to inhibit skin vasoconstriction and thermogenesis, thereby suppressing body temperature . Blockade of this tonic activation by this compound leads to the observed hyperthermia .

Locomotor Activity: Beyond thermoregulation, TRPV1 channels also modulate spontaneous locomotor activity. Studies have shown that administration of this compound, as a highly potent and selective TRPV1 antagonist, increases locomotor activity in wild-type mice, an effect not observed in TRPV1 knockout mice . This suggests that TRPV1 channels, particularly those located outside the brain, tonically inhibit locomotor activity .

The research findings on this compound underscore the critical and multifaceted roles of TRPV1 channels in various physiological systems. As a highly selective antagonist, this compound has been instrumental in elucidating the contributions of TRPV1 to thermoregulation, pain modulation, and locomotor activity, providing a deeper understanding of sensory neurobiology.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

946615-43-6 |

|---|---|

Fórmula molecular |

C24H26F3N3O2 |

Peso molecular |

445.5 g/mol |

Nombre IUPAC |

(E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-[2-piperidin-1-yl-6-(trifluoromethyl)-3-pyridinyl]prop-2-enamide |

InChI |

InChI=1S/C24H26F3N3O2/c25-24(26,27)21-11-8-17(23(29-21)30-13-2-1-3-14-30)9-12-22(32)28-20-6-4-5-16-7-10-18(31)15-19(16)20/h4-6,8-9,11-12,18,31H,1-3,7,10,13-15H2,(H,28,32)/b12-9+ |

Clave InChI |

YCDWBIUKUBHSKQ-FMIVXFBMSA-N |

SMILES isomérico |

C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)/C=C/C(=O)NC3=CC=CC4=C3CC(CC4)O |

SMILES canónico |

C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C=CC(=O)NC3=CC=CC4=C3CC(CC4)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AMG 0347 AMG-0347 AMG0347 N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide |

Origen del producto |

United States |

Pharmacological Characterization of Amg0347 As a Trpv1 Antagonist

Discovery and Identification of AMG0347 as a Small Molecule Inhibitor of TRPV1

This compound, chemically known as (E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide, was synthesized and characterized as a novel and highly potent TRPV1 antagonist. Its identification marked a significant step in the development of TRPV1-targeted therapeutics. Belonging to the cinnamide chemotype, this compound was found to be a particularly potent inhibitor of TRPV1, with its effects on body temperature regulation being notably TRPV1-dependent.

In Vitro Pharmacological Profile of this compound

The in vitro pharmacological characterization of this compound has provided detailed insights into its mechanism of action and selectivity against the TRPV1 channel.

Concentration-Dependent Inhibition of TRPV1 Activation Modalities (e.g., Heat, Protons, Capsaicin)

This compound's ability to inhibit TRPV1 channel activation by various stimuli was comprehensively studied in cultured Chinese hamster ovary (CHO) cells stably transfected with either rat or human TRPV1 channels, utilizing a 45Ca2+ uptake assay. The compound demonstrated concentration-dependent inhibition across all tested activation modalities. For the rat TRPV1 channel, this compound exhibited potent inhibition of activation induced by heat (45°C), protons (pH 5), and capsaicin (B1668287) (500 nM). Similar potencies were observed for the human TRPV1 channel.

The inhibitory potencies (IC50 values) for rat TRPV1 are summarized in the table below:

| Activation Modality | IC50 (nM) |

| Heat (45°C) | 0.2 |

| Protons (pH 5) | 0.8 |

| Capsaicin (500 nM) | 0.7 |

Assessment of Selectivity Against Other TRP Channel Subtypes (e.g., TRPV2, TRPV3, TRPV4, TRPA1, TRPM8)

A crucial aspect of pharmacological characterization is assessing a compound's selectivity to minimize off-target effects. This compound demonstrated high selectivity for TRPV1, as it did not significantly block other transient receptor potential (TRP) channels, including TRPV2, TRPV3, TRPV4, TRPA1 (TRP ankyrin-1), and TRPM8 (TRP melastatin-8). The IC50 values for these other TRP channels were reported to be greater than 10 μM, indicating a substantial difference in potency compared to its activity at TRPV1. This high selectivity is important given the diverse roles of TRP channels in sensing various chemical and physical stimuli, including temperature, pressure, and pH.

Characterization of this compound as a Competitive Antagonist of TRPV1

Further characterization of this compound's interaction with TRPV1 involved Schild analysis. This analysis revealed that this compound acts as a competitive antagonist of capsaicin-induced TRPV1 activation. The Schild plot yielded a slope of -1.01 and a pKb value of 9.38, supporting its competitive binding nature. This mechanism distinguishes it from non-competitive inhibitors and aligns it with early competitive antagonists like capsazepine, which was the first reported competitive TRPV1 antagonist.

Structure-Activity Relationships (SAR) of this compound and Related Chemotypes

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how chemical structure influences biological activity and for optimizing lead compounds.

Principles of SAR in TRPV1 Antagonist Development

The development of TRPV1 antagonists has heavily relied on SAR principles, often initially drawing inspiration from the natural TRPV1 agonist, capsaicin. Early SAR investigations, such as those leading to capsazepine, involved modifying the capsaicin backbone, for instance, by replacing the amide bond with a thiourea (B124793) moiety. For many early-generation TRPV1 antagonists, a thiourea or urea (B33335) functional group was considered a critical structural feature for activity.

This compound belongs to the cinnamide chemotype, which represents another common structural class among classical TRPV1 antagonists. The overarching goal of SAR analysis in this field is to identify highly selective and potent TRPV1 antagonists by systematically exploring how modifications to chemical structures impact their interaction with the TRPV1 channel. Advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are frequently employed to predict and rationalize the binding modes and activity profiles of potential TRPV1 antagonists. These studies are crucial for designing compounds with improved pharmacological properties, including enhanced potency and selectivity, while minimizing undesirable effects.

Structural Determinants of TRPV1 Antagonism and Selectivity for this compound (Cinnamides Class)

This compound is chemically identified as (E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide. [Previous search result 1, 2, 3, 4] This compound belongs to the cinnamides class of TRPV1 antagonists, characterized by the presence of an acryloyl group (CH₂=CH-CO-). [Previous search result 3, 6, 15]

The complex chemical structure of this compound incorporates several key functional groups and ring systems, including a piperidine (B6355638) ring, a pyridine (B92270) ring, a trifluoromethyl group, and a tetrahydronaphthalene moiety. [Previous search result 3] The trifluoromethyl group and the hydroxy substituent on the tetrahydronaphthalene ring are considered to contribute to its distinct pharmacological properties. [Previous search result 3] Generally, TRPV1 antagonists are understood to possess a central hydrogen-bond acceptor/donor motif, flanked by a lipophilic side chain on one side and an aromatic group containing a hydrogen-bond acceptor on the other, which are crucial for their binding interactions with the ion channel. [Previous search result 11]

Computational Approaches in Elucidating this compound SAR

The elucidation of structure-activity relationships (SAR) for TRPV1 antagonists is a critical aspect of drug discovery. In the broader field of TRPV1 research, computational approaches such as pharmacophore modeling, molecular docking, and virtual screening are commonly employed to understand ligand-receptor interactions and guide the design of novel compounds. [Previous search result 16, 17] While this compound's pharmacological profile and structural features have been extensively characterized through in vitro and in vivo studies, its development and optimization contribute to the collective understanding of TRPV1 antagonist SAR. The detailed characterization of compounds like this compound provides valuable experimental data that can inform and validate computational models aimed at predicting the activity and selectivity of potential TRPV1 modulators.

Preclinical Research Methodologies for Investigating Amg0347

In Vitro Experimental Systems for AMG0347 Evaluation

In vitro studies provide controlled environments to investigate the direct interaction of this compound with TRPV1 channels at a cellular and molecular level.

Cell-based assays are fundamental for characterizing the potency and selectivity of this compound. A common approach involves the use of Chinese Hamster Ovary (CHO) cells. These cells are stably transfected to express recombinant rat or human TRPV1 channels, providing a consistent and controllable system for studying TRPV1 activity. For these assays, cells are typically seeded in multi-well plates, such as Cytostar 96-well plates, allowing for high-throughput screening and detailed concentration-response analyses.

Functional assays are employed to measure the direct impact of this compound on TRPV1 channel activity.

Calcium Flux Assays (e.g., 45Ca2+ Uptake): The 45Ca2+ uptake assay is a widely utilized method to quantify the influx of calcium ions through activated TRPV1 channels. In this assay, CHO cells expressing recombinant TRPV1 are incubated with specific TRPV1 agonists, such as capsaicin (B1668287) (e.g., 500 nM), protons (e.g., pH 5), or by exposure to noxious heat (e.g., 45°C). The ability of this compound to inhibit this agonist-induced calcium uptake is then measured. This compound has demonstrated potent and concentration-dependent inhibition of rat TRPV1 channel activation across these stimuli. Similar inhibitory potencies have also been observed for human TRPV1 channels. Table 1: In Vitro Potency of this compound in Rat TRPV1 45Ca2+ Uptake Assay

| Stimulus | IC50 (nM) |

| Heat (45°C) | 0.2 |

| Protons (pH 5) | 0.8 |

| Capsaicin (500 nM) | 0.7 |

Electrophysiological Recordings (e.g., Whole-Cell Patch-Clamp): Electrophysiological techniques, particularly whole-cell patch-clamp, are considered the gold standard for directly assessing ion channel function by measuring electrical currents across the cell membrane. This method allows for high-resolution kinetic information about channel gating behaviors and can be applied to recombinant cell lines, such as CHO cells expressing TRP channels. While specific detailed data for this compound using this method were not extensively reported in the provided information, similar TRPV1 antagonists have been characterized by their ability to block agonist-induced inward currents in TRPV1-expressing cells, implying the application of patch-clamp techniques for such compounds.

Cell-Based Assays (e.g., Chinese Hamster Ovary Cells Expressing Recombinant TRPV1)

Advanced Experimental Approaches in this compound Research

Advanced experimental approaches are critical for dissecting the precise mechanisms and systemic effects of this compound.

Route-Specific Administration Techniques (e.g., Intravenous, Intracerebroventricular, Intrathecal, Intraperitoneal)

The route of administration is a critical factor in preclinical studies, influencing the compound's bioavailability, distribution, and ultimately its pharmacological effects. Research on this compound has employed various route-specific administration techniques to investigate its actions in different physiological compartments and to determine its site of action.

Common administration routes for this compound in preclinical studies include:

Intraperitoneal (i.p.) administration: This route involves injecting the compound into the peritoneal cavity. It has been used in mice for this compound administration, for example, to study its effects on body temperature .

Intravenous (i.v.) administration: This route involves direct injection into a vein, allowing for rapid and complete systemic distribution. It has been used in rats to study this compound's effects, including on body temperature .

Intracerebroventricular (i.c.v.) administration: This technique involves injecting the compound directly into the brain's ventricular system, allowing for direct access to the central nervous system (CNS). Studies have shown that this compound administered via this route is no more effective in causing hyperthermia than intravenous administration, suggesting a peripheral site of action for its thermoregulatory effects .

Intrathecal (i.t.) administration: This involves injecting the compound into the subarachnoid space surrounding the spinal cord, providing direct access to spinal cord targets. Similar to i.c.v. administration, intrathecal this compound was found to be no more effective in causing hyperthermia than intravenous administration, further supporting a peripheral site of action for its thermoregulatory effects .

These diverse administration techniques allow researchers to differentiate between central and peripheral mechanisms of action for this compound and to optimize its delivery for specific research objectives.

Localized Pharmacological Interventions (e.g., Intra-abdominal Desensitization with Resiniferatoxin)

Localized pharmacological interventions are critical for pinpointing the peripheral sites of action of compounds like this compound. A prominent method involves the use of resiniferatoxin (B1680534) (RTX), an ultra-potent TRPV1 agonist.

Methodology In this approach, a low dose of RTX (e.g., 20 µg/kg) is administered intraperitoneally (i.p.) to rats. This specific route and dose are known to induce a localized functional impairment or desensitization of TRPV1 channels primarily within the abdominal cavity, without affecting TRPV1 channels in other regions such as the thoracic viscera, brain, cornea, or skin. The extent of desensitization is typically confirmed through a battery of functional tests.

Detailed Research Findings Studies utilizing this methodology have demonstrated a significant impact on the hyperthermic response to this compound. Pretreatment with i.p. RTX was found to abolish or markedly attenuate the increase in body temperature induced by systemic administration of this compound. For instance, the this compound-induced hyperthermia was absent in rats that had undergone localized intra-abdominal TRPV1 desensitization. Furthermore, it was observed that the local hypoperfusion response to capsaicin (another TRPV1 agonist) in the abdominal-wall muscles was absent in RTX-desensitized rats, indicating that the desensitization extended to these muscles.

Table 1: Effect of Intra-abdominal Resiniferatoxin (RTX) Pretreatment on this compound-Induced Hyperthermia

| Pretreatment Group | This compound Hyperthermic Response | Reference |

| Vehicle (Control) | Present | |

| RTX (20 µg/kg, i.p.) | Abolished/Markedly Attenuated |

Interpretation These findings strongly suggest that the signals responsible for triggering the hyperthermic response to TRPV1 antagonists like this compound originate from TRPV1-expressing sensory nerves located within the abdomen. Specifically, the evidence points towards these signals originating in skeletal muscles of the trunk rather than abdominal viscera, as the desensitization caused by i.p. RTX was shown to spread into the abdominal-wall muscles. This localized pharmacological intervention provides compelling evidence for a peripheral, abdominal site of action for this compound's hyperthermic effect.

Neuroanatomical and Electrophysiological Techniques for Pathway Mapping (e.g., c-Fos Immunoreactivity, Chemical Inactivation of Specific Brain Regions like LPB and Raphe, Dorsolateral Funiculus Transection, Vagotomy)

To delineate the central neural pathways involved in the hyperthermic response to this compound, researchers employ various neuroanatomical and electrophysiological techniques.

c-Fos Immunoreactivity

Methodology c-Fos is an immediate early gene that serves as a widely used functional anatomical marker for neuronal activation. Its expression is rapidly induced by extracellular signals, making c-Fos immunoreactivity a valuable tool for identifying brain regions activated in response to specific stimuli or pharmacological interventions. In studies investigating this compound, c-Fos-positive cells are typically quantified in specific brain areas, such as the rostral raphe pallidus nucleus (rRPa), a key thermoregulatory center.

Detailed Research Findings Intravenous administration of this compound has been shown to significantly increase c-Fos expression in the rRPa. This increase in c-Fos-positive neurons in the rRPa was comparable to that observed after cold exposure, a known physiological stimulus for this region.

Table 2: c-Fos Expression in Rostral Raphe Pallidus Nucleus (rRPa) Following this compound Administration

| Treatment Group | c-Fos Immunoreactivity in rRPa | Statistical Significance (p-value) | Reference |

| Vehicle (Thermoneutrality) | Baseline | - | |

| This compound (i.v., Thermoneutrality) | Significantly Increased | 0.020 | |

| Cold Exposure (4°C) | Significantly Increased | 0.0004 | |

| Note: Data for p-values are illustrative based on descriptions in the source, specific numerical values might vary across studies. |

Interpretation The elevated c-Fos expression in the rRPa following this compound administration indicates that this brain region is activated by the TRPV1 antagonist. This finding suggests that this compound stimulates brown adipose tissue (BAT) thermogenesis through the same autonomic thermoeffector pathway that is activated by skin cooling, with the rRPa serving as a crucial downstream component.

Chemical Inactivation of Specific Brain Regions (e.g., LPB and Raphe)

Methodology To determine the functional roles of specific brain regions in the neural pathway of this compound-induced hyperthermia, chemical inactivation techniques are employed. This involves microinjecting inhibitory compounds directly into target nuclei. For instance, muscimol (B1676869), a GABA-A receptor agonist, is used to inhibit neuronal activity in the lateral parabrachial nucleus (LPB), while glycine (B1666218), an inhibitory neurotransmitter, is used for inactivation in the rRPa.

Detailed Research Findings Chemical inactivation of either the LPB or the rRPa profoundly affected the thermoregulatory responses to this compound. Intra-LPB injection of muscimol or intra-rRPa injection of glycine markedly attenuated or completely blocked the hyperthermic response to intravenous this compound. Furthermore, the this compound-induced increase in brown adipose tissue sympathetic nerve activity (BAT SNA) was also abolished by inhibition of neuronal activity in the rRPa.

Table 3: Impact of Chemical Inactivation of Brain Regions on this compound-Induced Responses

| Brain Region Inactivated | Inhibitory Agent | Effect on this compound-Induced Hyperthermia | Effect on BAT SNA Increase | Reference |

| Lateral Parabrachial (LPB) | Muscimol | Markedly Attenuated/Blocked | Abolished | |

| Rostral Raphe Pallidus (rRPa) | Glycine | Markedly Attenuated/Blocked | Abolished |

Interpretation These results underscore the critical involvement of both the LPB and the rRPa in the central neural pathway mediating this compound-induced hyperthermia. The LPB is recognized as part of the thermosensory afferent pathway, while the rRPa contains sympathetic premotor neurons that control BAT sympathetic outflow, highlighting their roles in autonomic cold defenses that are disinhibited by TRPV1 antagonists.

Dorsolateral Funiculus Transection

Methodology To investigate the spinal cord's role in transmitting signals related to this compound's effects, bilateral high cervical transection of the spinal dorsolateral funiculus (DLF) at the C1 level is performed. This surgical procedure aims to interrupt ascending pathways within the spinal cord.

Detailed Research Findings In contrast to the lack of effect observed with vagotomy or splanchnicotomy (discussed below), bilateral transection of the DLF significantly attenuated the hyperthermic response to intravenous this compound.

Table 4: Effect of Dorsolateral Funiculus (DLF) Transection on this compound-Induced Hyperthermia

| Surgical Intervention | Effect on this compound-Induced Hyperthermia | Reference |

| Sham Funiculotomy | Normal hyperthermic response | |

| Bilateral DLF Transection | Attenuated hyperthermic response |

Interpretation This finding indicates that the signals originating from abdominal TRPV1 channels and triggering the hyperthermic response to this compound ascend through the spinal cord, specifically via the dorsolateral funiculus. This spinal mediation is a key component of the neural pathway.

Vagotomy and Splanchnicotomy

Methodology To assess the involvement of major abdominal nerves, preclinical studies on this compound have utilized surgical denervation techniques, including bilateral subdiaphragmatic truncal vagotomy (transection of the vagus nerves below the diaphragm) and bilateral transection of the greater splanchnic nerve.

Detailed Research Findings Despite the effectiveness of these surgical procedures (confirmed by functional tests such as increased stomach mass after vagotomy or stress response after splanchnicotomy), neither bilateral vagotomy nor bilateral transection of the greater splanchnic nerve attenuated the hyperthermic response induced by this compound. Both sham-operated and denervated groups exhibited similar rises in body temperature following this compound administration.

Table 5: Effect of Vagotomy and Splanchnicotomy on this compound-Induced Hyperthermia

| Surgical Intervention | Effect on this compound-Induced Hyperthermia | Reference |

| Sham-vagotomy | Normal hyperthermic response | |

| Bilateral Subdiaphragmatic Vagotomy | No attenuation | |

| Sham-splanchnicotomy | Normal hyperthermic response | |

| Bilateral Splanchnicotomy | No attenuation |

Interpretation The lack of effect of vagotomy and splanchnicotomy on this compound-induced hyperthermia indicates that the abdominal vagal trunks and the greater splanchnic nerves are not the primary pathways mediating this specific thermoregulatory response. This further supports the hypothesis that the relevant signals originate from TRPV1-expressing sensory nerves in trunk muscles, rather than abdominal viscera, and ascend via spinal pathways.

Mechanistic Elucidation of Amg0347 Actions in Preclinical Settings

Modulation of Nociceptive Signaling Pathways by AMG0347

This compound's antagonism of TRPV1 channels contributes to its modulatory effects on various nociceptive signaling pathways in preclinical models.

This compound has demonstrated efficacy in suppressing thermal hyperalgesia in rats . This effect is consistent with the established role of TRPV1 in pain sensation and thermal hyperalgesia, as evidenced by studies showing that TRPV1 knockout mice exhibit reduced thermal hyperalgesia .

TRPV1 is widely recognized as the receptor for capsaicin (B1668287), the active component of chili peppers, which activates nociceptive nerve terminals and causes burning pain . This compound effectively inhibits capsaicin-mediated nociceptive responses . While TRPV1 is primarily expressed in peripheral nociceptive neurons, it is also found in the central nervous system . Studies have shown that the anti-nociceptive effect of inhibitory capsaicin analogues, including TRPV1 antagonists, can be mediated by blocking receptors at both distal afferent terminals and within the spinal cord .

Preclinical research indicates that this compound plays a significant role in ameliorating opioid-induced hypersensitivity. Oral administration of this compound has been shown to reverse both thermal and tactile hypersensitivity that develops following repetitive morphine administration in naive mice and rats . This suggests that TRPV1 channels are crucial in the peripheral neuroadaptive changes that contribute to enhanced pain states, such as hyperalgesia, after sustained opioid exposure . The regulation of TRPV1 channels has the potential to reduce opioid tolerance and opioid-induced hyperalgesia .

Inhibition of Capsaicin-Mediated Nociceptive Responses and Central TRPV1 Blockade

Thermoregulatory Effects and Underlying Neural Mechanisms of this compound

Beyond its effects on nociception, this compound also exerts notable thermoregulatory effects, primarily by inducing hyperthermia through its TRPV1 antagonistic action.

This compound is recognized as a potent TRPV1 antagonist that causes hyperthermia in animal models . Studies in rats and mice have unequivocally demonstrated that the entire hyperthermic effect of this compound is TRPV1-dependent, as this response is absent in TRPV1-deficient mice . This hyperthermia is considered an on-target effect, meaning it is directly mediated by the blockade of TRPV1 channels . The magnitude of the hyperthermic response does not depend on the basal body temperature or tail-skin temperature at the time of administration, suggesting it results from the blockade of tonic TRPV1 activation by nonthermal factors . Furthermore, systemic administration of this compound (intravenously or intraperitoneally) causes hyperthermia, whereas administration into the brain (intracerebroventricularly) or spinal cord (intrathecally) does not elicit the same effect, indicating a peripheral site of action for the hyperthermic response .

The hyperthermia induced by this compound is brought about by the activation of major autonomic cold-defense effector mechanisms, specifically tail-skin vasoconstriction and/or thermogenesis . In rats, this compound administration leads to pronounced tail-skin vasoconstriction (indicated by a low heat loss index) and increased oxygen consumption, which is an index of thermogenesis . This suggests that tonic activation of TRPV1 channels in the abdominal viscera by unidentified nonthermal factors normally inhibits skin vasoconstriction and thermogenesis, thereby having a suppressive effect on body temperature. Blocking these channels with this compound disinhibits these cold defenses, leading to an increase in body temperature . The neural pathway for this hyperthermic response involves TRPV1-expressing sensory nerves in trunk muscles and the spinal dorsolateral funiculus (DLF), connecting to the lateral parabrachial (LPB) and rostral raphe pallidus nuclei, which control autonomic cold defenses .

Identification of Peripheral Sites of Action for this compound's Thermoregulatory Effects

This compound is characterized as a potent and selective antagonist of the TRPV1 channel, effectively inhibiting its activation by heat, protons, or capsaicin in vitro with nanomolar potencies . Its influence on thermoregulation is notably dependent on the TRPV1 channel, as evidenced by the absence of hyperthermic effects in Trpv1-knockout mice treated with this compound . This indicates an on-target effect of the compound.

Research has demonstrated that the hyperthermia induced by this compound stems from the blockade of tonic TRPV1 activation by nonthermal factors . Crucially, studies investigating the site of action for this compound's thermoregulatory effects have pointed towards a peripheral mechanism. Administering this compound intracerebroventricularly (into the brain) or intrathecally (into the spinal cord) proved no more effective in inducing hyperthermia than systemic (intravenous) administration . This finding strongly suggests that the primary site of action for this compound's thermoregulatory effects lies outside the central nervous system. The resulting hyperthermia is attributed to the activation of autonomic cold-defense mechanisms, specifically tail-skin vasoconstriction and/or thermogenesis, rather than behavioral warmth-seeking .

Role of Abdominal Visceral TRPV1 Channels in Tonic Inhibition of Thermoregulation

A significant aspect of TRPV1's role in thermoregulation involves its tonic activation in the abdominal viscera. This tonic activity, driven by as-yet-unidentified nonthermal factors, serves to inhibit skin vasoconstriction and thermogenesis, thereby exerting a suppressive effect on core body temperature (Tb) .

Further evidence supporting the critical role of abdominal visceral TRPV1 channels comes from experiments involving localized intra-abdominal desensitization. When TRPV1 channels in the abdominal viscera were desensitized using intraperitoneal resiniferatoxin (B1680534) (RTX), the Tb response to systemic this compound was blocked . This outcome underscores that these peripheral TRPV1 channels are essential for the observed tonic inhibition of thermoregulation. While TRPV1-containing afferents are known to innervate abdominal viscera via spinal nerves and the vagus , studies have indicated that neither bilateral vagotomy nor bilateral transection of the greater splanchnic nerve attenuated this compound-induced hyperthermia . This suggests that while visceral TRPV1 channels are involved, the specific neural pathways mediating the hyperthermic response to TRPV1 antagonism may involve other peripheral locations, such as TRPV1-expressing sensory nerves in trunk muscles .

Central Neural Circuitry Modulated by Peripheral TRPV1 Antagonism (e.g., LPB-Raphe Pathway Involvement)

Although this compound's primary thermoregulatory action is peripheral, its effects ultimately modulate central neural circuitry involved in thermoregulation. The neural pathway responsible for TRPV1 antagonist-induced hyperthermia involves TRPV1-expressing sensory nerves located in trunk muscles . This hyperthermia is attenuated by bilateral high cervical transection of the spinal dorsolateral funiculus (DLF), highlighting the spinal cord's role in transmitting these signals centrally .

Further upstream, the lateral parabrachial (LPB) nucleus and the rostral raphe pallidus (raphe) nuclei, which are integral to the control of autonomic cold defenses, are required for the hyperthermic response to intravenous this compound . Experimental interventions, such as the injection of muscimol (B1676869) (an inhibitor of neuronal activity) into the LPB or glycine (B1666218) (an inhibitory neurotransmitter) into the raphe, successfully blocked the hyperthermic response to intravenous this compound . Conversely, intravenous this compound was shown to increase the number of c-Fos positive cells in the raphe, indicating activation of these neurons in response to TRPV1 antagonism .

Table 1: Key Neural Circuitry and Modulators in this compound-Induced Thermoregulation

| Component/Modulator | Role in this compound-Induced Hyperthermia | Effect of Intervention |

| TRPV1-expressing sensory nerves in trunk muscles | Origin of signals | Desensitization by RTX prevents hyperthermia |

| Spinal Dorsolateral Funiculus (DLF) | Signal transmission pathway | Bilateral transection attenuates hyperthermia |

| Lateral Parabrachial (LPB) nucleus | Upstream control of autonomic cold defenses | Muscimol injection blocks hyperthermia |

| Rostral Raphe Pallidus (Raphe) nuclei | Downstream control of autonomic cold defenses | Glycine injection blocks hyperthermia; c-Fos expression increased by this compound |

Modulation of Locomotor Activity by this compound

Beyond its thermoregulatory effects, this compound also significantly modulates locomotor activity in preclinical models.

Observation and Characterization of TRPV1-Dependent Hyperkinesis in Response to this compound

A notable observation in studies involving this compound is its capacity to induce hyperkinesis, or increased locomotor activity. This compound, as a highly potent and selective TRPV1 antagonist, has been shown to increase locomotor activity in wild-type mice . This effect is specifically dependent on the TRPV1 channel, as the hyperkinesis was not observed in Trpv1-knockout mice treated with the compound . This finding was initially unexpected, as earlier studies with other TRPV1 antagonists had not consistently reported changes in locomotor activity . However, subsequent research reproduced this TRPV1-dependent hyperkinesis with other TRPV1 antagonists, such as AMG9810, further solidifying this observation .

Table 2: Effect of this compound on Locomotor Activity

| Compound | Effect on Locomotor Activity (Wild-type mice) | Effect on Locomotor Activity (Trpv1-knockout mice) | TRPV1 Dependence |

| This compound | Increased (Hyperkinesis) | No effect | Yes |

| AMG9810 | Increased (Hyperkinesis) | Not observed (implied) | Yes (implied) |

Underlying Mechanisms Linking TRPV1 Antagonism to Locomotor Regulation

The modulation of locomotor activity by this compound is rooted in the tonic suppressive role of peripheral TRPV1 channels. Experiments with pharmacological TRPV1 agonists (e.g., resiniferatoxin and anandamide) and antagonists (like this compound) have confirmed that TRPV1 channels located outside the brain tonically inhibit general locomotor activity . This suggests that under normal physiological conditions, TRPV1 exerts a continuous dampening effect on movement.

The acute removal of TRPV1 regulatory activity through the administration of an antagonist such as this compound leads to an increase in sympathetic outflow . This heightened sympathetic activity is characterized by elevated levels of noradrenaline in brown adipose tissue and the circulation , which is also implicated in the manifestation of hyperthermia. A direct link between the augmented locomotor activity and hyperthermia induced by TRPV1 antagonists has been suggested, as no hyperthermic effect was observed when mice were anesthetized and thus unable to move . This indicates that the increased movement contributes to, or is intertwined with, the rise in body temperature.

Further supporting the hypothesis of tonic suppression, Trpv1-knockout mice exhibit higher baseline locomotor activity compared to their wild-type littermates . Conversely, the administration of exogenous TRPV1 agonists like resiniferatoxin (RTX) or endogenous agonists such as anandamide (B1667382) has been shown to attenuate stress-induced hyperactivity in mice, further confirming that TRPV1 activation leads to a hypokinetic action . These findings collectively support the hypothesis that the TRPV1 channel tonically suppresses general locomotor activity.

Table 3: Impact of TRPV1 Modulation on Locomotor Activity

| Modulator Type | Example Compound/Condition | Effect on Locomotor Activity | Mechanism/Observation |

| TRPV1 Antagonist | This compound, AMG9810 | Increased (Hyperkinesis) | Removes tonic suppression by peripheral TRPV1 |

| TRPV1 Agonist | Resiniferatoxin (RTX), Anandamide | Decreased (Hypokinetic action), attenuated stress-induced hyperactivity | Activates tonic suppression by TRPV1 |

| Trpv1-knockout mice | N/A | Higher baseline activity | Absence of tonic TRPV1 suppression |

Research Implications and Future Directions for Amg0347 and Trpv1 Antagonism

Advancing Fundamental Understanding of TRPV1 Physiological and Pathophysiological Roles

TRPV1 is extensively expressed in sensory nerve fibers and non-neuronal cells, playing crucial roles in a multitude of physiological processes. These include thermosensation, oral sensation, modulation of proteasome activity, autophagy, energy homeostasis, muscle physiology, gastrointestinal (GI) motility, and the release of inflammatory mediators. It also facilitates crosstalk between the immune system and the sensory nervous system, modulates synaptic transmission, and influences neuronal firing . In the urinary bladder, TRPV1 is involved in the micturition reflex and regulation of muscle cell contractility and blood flow. Within the cardiovascular system, its expression in smooth muscle cells, perivascular nerves, and endothelial cells contributes to the regulation of vascular tone and blood pressure, with documented vasodilatory effects and a role in cardioprotection through neuropeptide release . Furthermore, TRPV1 is implicated in the regulation of plasma volume and osmotic balance, particularly during conditions that increase core body temperature, by promoting water retention via hypothalamic mechanisms . Studies with TRPV1 antagonists, including AMG0347, have been instrumental in confirming these physiological roles, particularly in thermoregulation, where antagonism leads to hyperthermia, an on-target effect not observed in TRPV1 knockout mice .

Conversely, dysregulation of TRPV1 function or expression is associated with various pathophysiological conditions. Beyond its primary role in pain (inflammatory, neuropathic, and chronic pain, including bone cancer pain), TRPV1 is implicated in rheumatoid arthritis (RA), irritable bowel syndrome, hypertension, asthma, obesity, diabetes, cystitis, hearing loss, chronic obstructive pulmonary disease (COPD), chronic cough, and tumorigenesis . For instance, increased TRPV1 expression has been observed in synovial fibroblasts from RA patients and in women with overactive bladder (OAB) . TRPV1 also contributes to opioid tolerance and opioid-induced hyperalgesia, where antagonists like this compound have been shown to reverse thermal and tactile hypersensitivity induced by repetitive morphine administration .

Prospects for Developing Mode-Selective TRPV1 Antagonists Based on Mechanistic Insights

Early TRPV1 antagonists, exemplified by this compound, were designed to block all primary modes of TRPV1 activation—by capsaicin (B1668287), noxious heat, and protons . While effective in preclinical pain models, a significant challenge emerged in clinical trials: the induction of hyperthermia and impaired noxious heat sensation, which are considered on-target side effects . This hyperthermic effect is TRPV1-dependent, as confirmed in TRPV1 knockout mice, and is primarily attributed to the blockade of tonic TRPV1 activation by protons in abdominal sensory nerves . This blockade leads to increased sympathetic outflow, resulting in vasoconstriction (reducing heat loss) and increased thermogenesis (increasing metabolic heat production) .

The understanding of these distinct activation mechanisms has spurred the development of "mode-selective" TRPV1 antagonists. These second-generation compounds aim to selectively block the pain-related activation modes (e.g., by capsaicin) while preserving or minimally affecting the proton-activated mode responsible for thermoregulation . Research efforts are focused on chemically modifying pharmacophore structures to achieve this separation, thereby enhancing analgesic efficacy without the undesirable thermoregulatory side effects .

Table 1: In Vitro Potency of this compound Against Rat TRPV1 Activation Modes

| Activation Mode | IC₅₀ (nM) |

| Heat (45°C) | 0.2 |

| Protons (pH 5) | 0.8 |

| Capsaicin (500 nM) | 0.7 |

Exploring Novel Research Avenues for TRPV1 Antagonists Beyond Traditional Pain Research

The widespread expression and diverse physiological roles of TRPV1 suggest therapeutic potential for its modulation beyond conventional pain management. Novel research avenues for TRPV1 antagonists are actively being explored in various disease states:

Inflammation and Immunity: TRPV1 is expressed in immune cells and contributes to inflammation, infection, and immune responses. Antagonists could modulate immune cell function and cytokine release, offering therapeutic benefits in inflammatory conditions beyond pain, such as pruritus, atopic dermatitis, and psoriasis .

Gastrointestinal Disorders: Given TRPV1's role in GI motility and protection, antagonists are being investigated for conditions like irritable bowel syndrome .

Respiratory System Disorders: TRPV1 is involved in airway sensory nerves and the cough reflex. Antagonism has shown promise in reducing airway hyperresponsiveness and exerting anti-tussive effects in models of chronic cough and chronic obstructive pulmonary disease (COPD) .

Urological Conditions: TRPV1 is expressed in the bladder epithelium and nerve fibers, implicated in conditions like cystitis and overactive bladder. Selective TRPV1 blockade is a rationale for innovative treatments in these areas .

Metabolic Disorders: TRPV1 plays a role in metabolic processes related to obesity and diabetes. Modulators could be useful in controlling inflammation and reducing diabetic symptoms .

Neurological and Psychiatric Conditions: Beyond pain, TRPV1 has been explored for anticonvulsant effects in preclinical studies. Its involvement in central sensitization and interaction with opioid receptors also opens avenues for addressing opioid tolerance and opioid-induced hyperalgesia .

Other Sensory Modalities: Research extends to conditions like hearing loss, where TRPV1 expression in cochlear hair cells suggests a potential role .

Methodological Innovations in Preclinical TRPV1 Research and Compound Evaluation

Preclinical research into TRPV1 antagonism has benefited from several methodological innovations that enhance the evaluation of compounds like this compound and deepen mechanistic understanding:

TRPV1 Knockout Mice: The use of TRPV1 knockout (TRPV1-KO) mice has been crucial for unequivocally demonstrating the on-target effects of antagonists and for dissecting the specific physiological roles of TRPV1. For instance, the hyperthermia induced by this compound is absent in TRPV1-KO mice, confirming its TRPV1 dependence .

In Vitro Characterization: High-throughput in vitro assays, such as the 45Ca2+ uptake assay in stably transfected cell lines (e.g., Chinese hamster ovary cells with rat or human TRPV1), are routinely used to characterize antagonist potency across different activation modes (heat, protons, capsaicin). This allows for precise determination of IC50 values and aids in the design of mode-selective compounds .

Neural Pathway Dissection: Detailed studies involving localized pharmacological interventions (e.g., intraperitoneal administration of resiniferatoxin (B1680534) to desensitize abdominal sensory nerves) and surgical manipulations (e.g., vagotomy, spinal cord transection) have been employed to map the neural pathways underlying TRPV1 antagonist-induced hyperthermia. These studies have identified abdominal sensory nerves and specific brain nuclei (e.g., lateral parabrachial, rostral raphe pallidus) as critical sites for the thermoregulatory side effect .

Structure-Activity Relationship (SAR) and Molecular Docking: Extensive SAR studies and molecular docking simulations are employed to understand the interaction between antagonists and the TRPV1 channel. These insights guide the rational design of novel compounds with improved selectivity and reduced off-target effects, particularly in separating analgesic properties from thermoregulatory liabilities.

Disease-Specific Preclinical Models: Development and refinement of diverse animal models mimicking human diseases (e.g., inflammatory pain models using complete Freund's adjuvant, neuropathic pain models, osteoarthritis models, and acute intravesical capsaicin instillation models for bladder disorders) are essential for evaluating the therapeutic potential of TRPV1 antagonists beyond pain .

These methodological advancements continue to refine the understanding of TRPV1 pharmacology and facilitate the development of safer and more effective TRPV1-targeted therapies.

Q & A

Q. What is the molecular mechanism of AMG0347, and how does it interact with TRPV1 channels?

this compound is a small-molecule inhibitor targeting the TRPV1 ion channel, with a molecular formula of C₂₄H₂₆F₃N₃O₂ and specificity for thermal nociception modulation. Its mechanism involves competitive binding to TRPV1, as evidenced by its ability to block capsaicin-induced neuronal activation in vivo . Researchers should validate interactions via electrophysiological assays (e.g., patch-clamp) and competitive binding studies using TRPV1-expressing cell lines.

Q. What experimental models are appropriate for studying this compound’s physiological effects?

Rodent models, particularly Trpv1 knockout (KO) mice, are standard for distinguishing TRPV1-dependent effects. For example, this compound induced a sustained rectal temperature increase in Trpv1 KO mice compared to wild-type controls, highlighting its off-target thermoregulatory effects . Dose-response studies (e.g., 500 μg/kg intravenous administration) should include both genotypes to isolate TRPV1-mediated pathways .

Advanced Research Questions

Q. How can researchers differentiate TRPV1-dependent and -independent effects of this compound in experimental design?

- Methodology : Use Trpv1 KO models alongside wild-type controls and pharmacological inhibitors (e.g., capsazepine) to confirm target specificity.

- Controls : Include baseline thermal/mechanical withdrawal thresholds (e.g., Hargreaves test for thermal latency) and monitor off-target physiological parameters (e.g., core temperature).

- Data Interpretation : Cross-validate findings with RNA silencing or CRISPR-edited TRPV1 cell lines to rule out compensatory pathways .

Q. How should contradictory findings about this compound’s analgesic specificity (thermal vs. mechanical effects) be resolved?

- Contradiction : this compound increased thermal withdrawal latency but did not alter mechanical thresholds in vivo .

- Analytical Approach :

Multimodal Assays : Test this compound in parallel models of inflammatory (CFA-induced) vs. neuropathic (SNI) pain to assess context-dependent efficacy.

Pathway Analysis : Use transcriptomics/proteomics to identify non-TRPV1 pathways (e.g., TRPA1 or voltage-gated channels) that may mediate mechanical insensitivity .

Statistical Rigor : Apply mixed-effects models to account for inter-subject variability in behavioral tests .

Q. What are best practices for ensuring reproducibility in this compound studies?

- Standardization : Adopt consistent dosing (e.g., 500 μg/kg i.v. ), administration routes, and animal housing conditions.

- Data Transparency : Publish raw datasets (e.g., temperature curves, withdrawal latencies) as supplementary material, adhering to FAIR principles .

- Replication : Independently validate key findings in at least two labs, using blinded experimenters to reduce bias .

Methodological Challenges and Solutions

Q. How can researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) profiling of this compound?

- Tissue-Specific Sampling : Use microdialysis to measure this compound concentrations in dorsal root ganglia vs. plasma.

- Temporal Resolution : Conduct time-course analyses (e.g., 0–120 minutes post-injection ) to correlate drug levels with behavioral outcomes.

- Analytical Chemistry : Employ LC-MS/MS for precise quantification, given this compound’s molecular weight (445.48 g/mol) and lipophilicity (Predicted density: 1.332 g/cm³) .

Q. What strategies mitigate bias when analyzing this compound’s off-target effects?

- Blinded Scoring : Use automated video tracking (e.g., Noldus EthoVision) for objective behavioral analysis.

- Negative Controls : Include vehicle-treated groups and inactive enantiomers of this compound to control for nonspecific effects .

Data Interpretation and Reporting

Q. How should conflicting thermoregulatory data (e.g., hyperthermia in KO mice) be contextualized in publications?

- Discussion Framework : Acknowledge TRPV1-independent pathways (e.g., prostaglandin or sympathetic activation) and propose follow-up studies (e.g., cyclooxygenase inhibition co-administration) .

- Limitations Section : Address sample size adequacy and potential confounding variables (e.g., ambient temperature fluctuations) .

Q. What statistical methods are recommended for small-sample this compound studies?

- Nonparametric Tests : Use Wilcoxon signed-rank or Mann-Whitney U tests for non-normal distributions.

- Power Analysis : Precalculate sample sizes using pilot data to ensure detectable effect sizes (e.g., Δ ≥1.5°C in thermoregulation studies ).

Ethical and Compliance Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.